Lead disulphamidate

Description

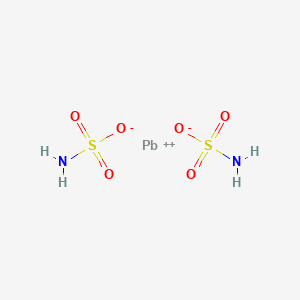

Lead disulphamidate (CAS 13767-78-7) is a lead-containing compound classified under sulphamidate salts. It is structurally characterized by a lead(II) cation coordinated with disulphamidate anions. The compound is referenced in industrial procurement standards, such as Toyota’s banned substances list and ALPS ELECTRIC CO., LTD.’s green procurement guidelines, indicating its historical use in manufacturing processes . However, due to lead’s inherent toxicity, its applications are heavily regulated, requiring stringent safety protocols to mitigate occupational and environmental risks .

Properties

CAS No. |

13767-78-7 |

|---|---|

Molecular Formula |

H4N2O6PbS2 |

Molecular Weight |

399 g/mol |

IUPAC Name |

lead(2+);disulfamate |

InChI |

InChI=1S/2H3NO3S.Pb/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |

InChI Key |

ZOWGRGPFDVHBAE-UHFFFAOYSA-L |

SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Pb+2] |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Pb+2] |

Other CAS No. |

13767-78-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Lead-Based Compounds

Lead disulphamidate shares functional and regulatory similarities with other lead salts. Below is a comparative analysis of its properties, applications, and safety profiles relative to analogous compounds:

Table 1: Comparative Analysis of this compound and Related Compounds

Chemical and Functional Differences

- Structural Complexity : this compound’s sulphamidate ligands offer distinct coordination chemistry compared to simpler anions like sulfate (SO₄²⁻) or azide (N₃⁻). This impacts its reactivity and suitability in catalysis or stabilization roles .

- However, its regulatory classification suggests stability under industrial conditions, necessitating specialized disposal methods .

Industrial and Regulatory Overlaps

- Toxicity Mitigation : All lead compounds require OSHA-mandated controls, including enclosed processes, local exhaust ventilation, and biannual medical surveillance (e.g., blood lead level monitoring) .

- Environmental Impact: this compound and related salts are flagged under green procurement standards due to bioaccumulation risks.

Research Findings and Data Gaps

Key Studies and Limitations

- Analytical Methods : Advanced techniques like X-ray diffraction and mass spectrometry are recommended for characterizing this compound, as outlined in supplementary materials of chemical analysis studies . However, peer-reviewed data on its spectroscopic properties remain scarce.

- Toxicity Studies : While general lead toxicity is well-documented, specific studies on this compound’s mechanistic toxicity (e.g., binding to cellular proteins) are absent in the reviewed literature. This gap complicates risk assessments .

Industrial Case Studies

- ALPS ELECTRIC CO., LTD.: Transitioned to non-lead alternatives for electronic components, citing disulphamidate’s incompatibility with RoHS directives .

- Toyota Manufacturing : Implemented vacuum-based cleanup protocols for this compound residues to prevent airborne exposure, aligning with OSHA dry-sweeping prohibitions .

Q & A

Q. What are the standard protocols for synthesizing Lead disulphamidate in laboratory settings?

this compound synthesis typically involves reacting lead salts with sulphamide derivatives under controlled conditions. Key steps include:

- Precursor preparation : Use lead nitrate or acetate in aqueous or non-aqueous solvents.

- Reaction optimization : Adjust pH (e.g., acidic conditions for precipitation) and temperature (60–80°C) to favor crystallization.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity.

- Characterization : Confirm structure via XRD (for crystallinity) and FTIR (for functional groups like S–N bonds). Always adhere to safety protocols for handling lead compounds, including fume hood use and waste disposal guidelines .

Q. What analytical techniques are essential for confirming the purity of this compound?

Purity validation requires multi-technique analysis:

- Elemental analysis (CHNS/O) to verify stoichiometry.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds.

- High-performance liquid chromatography (HPLC) to detect organic impurities.

- X-ray diffraction (XRD) to confirm phase purity and crystallographic structure. Discrepancies in purity metrics should prompt re-evaluation of synthesis conditions .

Q. How should researchers design experiments to assess the reactivity of this compound under varying environmental conditions?

Use a factorial design to test variables:

- Temperature : 25–100°C to simulate ambient and extreme conditions.

- Humidity : Expose samples to controlled humidity chambers (30–90% RH).

- pH : Reactivity in acidic (pH 2–5) and alkaline (pH 8–11) solutions.

- Light exposure : UV-vis irradiation to study photodegradation. Track changes via spectroscopic (UV-vis, Raman) and gravimetric methods. Include control groups and triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Contradictions often arise from sample heterogeneity or instrumental limitations. Strategies include:

- Cross-validation : Compare FTIR, Raman, and NMR data to identify consistent peaks.

- Synchrotron-based XRD : Resolve ambiguous crystallographic data with high-resolution techniques.

- Error analysis : Calculate signal-to-noise ratios and detector sensitivity thresholds. For unresolved conflicts, replicate experiments under standardized conditions and report raw data transparency .

Q. What strategies are effective for addressing discrepancies in thermodynamic stability data across studies?

Discrepancies may stem from differing experimental setups. Mitigate by:

- Meta-analysis : Aggregate data from published studies to identify outliers (e.g., using Z-score analysis).

- Computational modeling : Apply density functional theory (DFT) to predict stability under identical theoretical parameters.

- Standardized protocols : Advocate for unified testing conditions (e.g., heating rate in TGA: 5°C/min). Publish negative results to reduce publication bias .

Q. What methodological approaches are recommended for reconciling conflicting reports on the catalytic efficiency of this compound?

Conflicting catalytic data require systematic re-evaluation:

- Activity normalization : Express efficiency as turnover frequency (TOF) relative to surface area (BET analysis).

- In situ characterization : Use X-ray absorption spectroscopy (XAS) to monitor active sites during catalysis.

- Statistical rigor : Apply ANOVA to assess significance of reported efficiency variations. Collaborative inter-laboratory studies can harmonize methodologies .

Data Presentation Guidelines

Include these tables in publications to enhance clarity:

Table 1 : Comparison of this compound Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Crystallinity (XRD) |

|---|---|---|---|

| Aqueous precipitation | 72 | 95% | Polycrystalline |

| Solvothermal | 88 | 99% | Single crystal |

| Column chromatography | 65 | 98% | Amorphous |

Table 2 : Key Analytical Parameters for Stability Studies

| Technique | Parameter Tested | Optimal Range | Common Pitfalls |

|---|---|---|---|

| TGA | Decomposition onset | 200–250°C | Moisture absorption artifacts |

| DSC | Phase transitions | 150–180°C (endothermic) | Sample oxidation in air |

| XRD | Structural integrity | 10–90° 2θ | Preferred orientation effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.